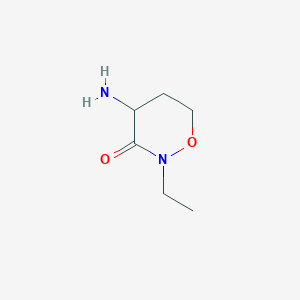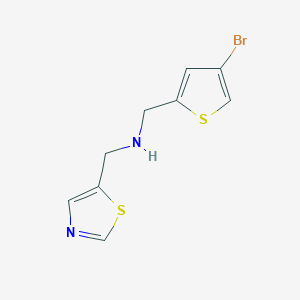
1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol . This compound features a bromothiophene moiety linked to a thiazole ring via a methylamine bridge, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1,3-thiazol-5-ylmethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for (4-Bromothiophen-2-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of microbial growth or modulation of biochemical pathways in cells .
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. (4-Bromothiophen-2-yl)methylamine is unique due to its specific combination of bromothiophene and thiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2S2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C9H9BrN2S2/c10-7-1-8(13-5-7)2-11-3-9-4-12-6-14-9/h1,4-6,11H,2-3H2 |
InChI Key |
CLWDMBMQFYJUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


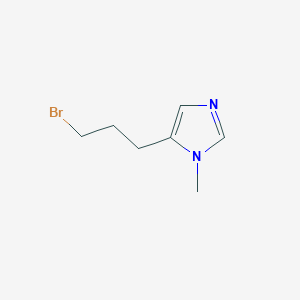
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)
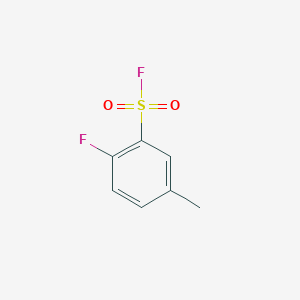
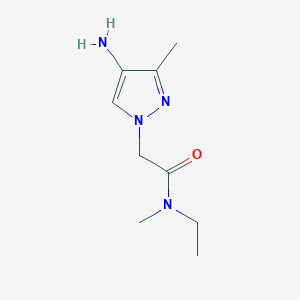

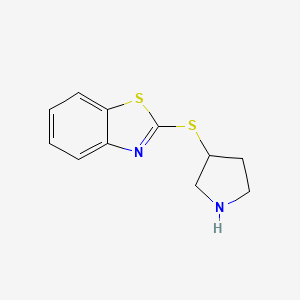
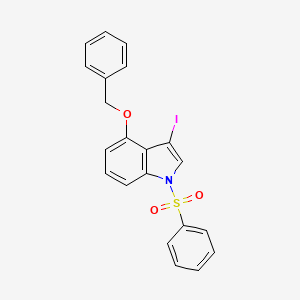
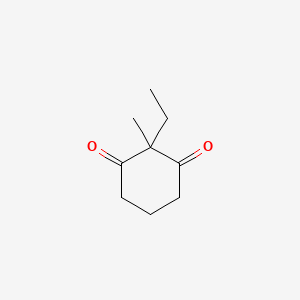
![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)
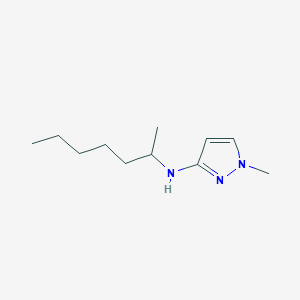
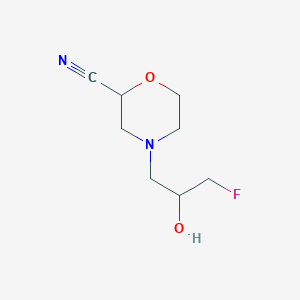
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
